molecular formula C16H23N B14570665 (4E)-6-Methyl-N-phenylnon-6-en-4-imine CAS No. 61285-61-8

(4E)-6-Methyl-N-phenylnon-6-en-4-imine

Cat. No.: B14570665
CAS No.: 61285-61-8
M. Wt: 229.36 g/mol
InChI Key: SULKEMRAGKBYNK-UHFFFAOYSA-N
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Description

(4E)-6-Methyl-N-phenylnon-6-en-4-imine is an organic compound characterized by its unique structure, which includes a non-6-en-4-imine backbone with a methyl group at the sixth position and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-6-Methyl-N-phenylnon-6-en-4-imine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate aldehyde and amine precursors.

    Condensation Reaction: The aldehyde and amine undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the imine.

    Purification: The resulting imine is purified using techniques such as recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (4E)-6-Methyl-N-phenylnon-6-en-4-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., Grignard reagents) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4E)-6-Methyl-N-phenylnon-6-en-4-imine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-6-Methyl-N-phenylnon-6-en-4-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

  • (4E)-6-Methyl-N-phenylhex-6-en-4-imine
  • (4E)-6-Methyl-N-phenylhept-6-en-4-imine
  • (4E)-6-Methyl-N-phenylundec-6-en-4-imine

Comparison: Compared to these similar compounds, (4E)-6-Methyl-N-phenylnon-6-en-4-imine exhibits unique properties due to its specific chain length and substitution pattern. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for targeted applications.

Properties

CAS No.

61285-61-8

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

6-methyl-N-phenylnon-6-en-4-imine

InChI

InChI=1S/C16H23N/c1-4-9-14(3)13-16(10-5-2)17-15-11-7-6-8-12-15/h6-9,11-12H,4-5,10,13H2,1-3H3

InChI Key

SULKEMRAGKBYNK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NC1=CC=CC=C1)CC(=CCC)C

Origin of Product

United States

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